

The Evolving Landscape of KRAS G12C Inhibition: A Head-to-Head Comparison

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Compound of Interest

Compound Name: K-Ras ligand-Linker Conjugate 5

Cat. No.: B2745184

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For researchers, scientists, and drug development professionals, this guide provides an indepth, data-driven comparison of approved and emerging covalent inhibitors targeting the KRAS G12C mutation, a key driver in various cancers, including non-small cell lung cancer (NSCLC).

The discovery of small molecules capable of directly and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein marked a paradigm shift in targeting what was once considered an "undruggable" oncogene. Sotorasib (Lumakras®) and adagrasib (Krazati®) have paved the way as the first FDA-approved therapies in this class, demonstrating significant clinical activity. This guide offers a comprehensive analysis of their preclinical and clinical performance, alongside a look at the next wave of inhibitors poised to enter the clinical arena, including divarasib, garsorasib, olomorasib, and fulzerasib.

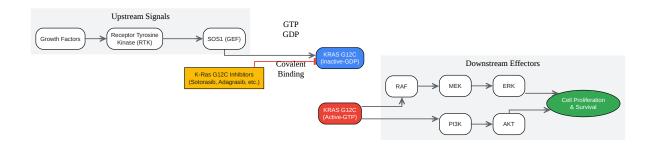
Mechanism of Action: Covalent Inhibition of the "Switched Off" State

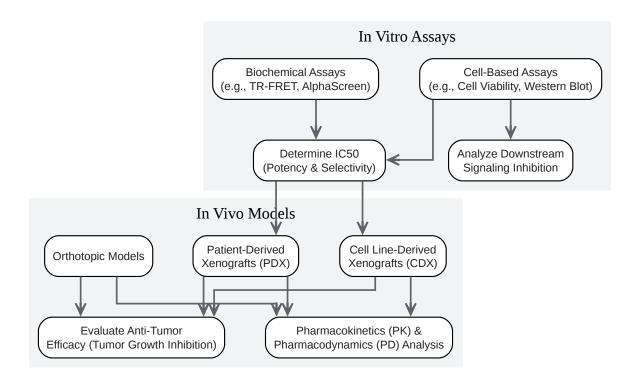
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, driving uncontrolled cell proliferation and survival.

Sotorasib, adagrasib, and the other emerging inhibitors discussed are all covalent inhibitors that function by specifically and irreversibly binding to the mutant cysteine-12 residue of KRAS



G12C. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing downstream signaling.





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 To cite this document: BenchChem. [The Evolving Landscape of KRAS G12C Inhibition: A Head-to-Head Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2745184#head-to-head-comparison-of-k-ras-g12c-inhibitors]

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